Product packaging for 2-Methyl-N-phenylbut-3-yne-2-sulfinamide(Cat. No.:CAS No. 88861-16-9)

2-Methyl-N-phenylbut-3-yne-2-sulfinamide

Cat. No.: B14138548
CAS No.: 88861-16-9
M. Wt: 207.29 g/mol
InChI Key: XAAZGEULCRJXMF-UHFFFAOYSA-N
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Description

2-Methyl-N-phenylbut-3-yne-2-sulfinamide is a chemical building block of interest in medicinal chemistry and organic synthesis. It features a sulfinamide group, a key pharmacophore found in many bioactive molecules, and an alkyne moiety that enables further structural diversification via click chemistry. The structural motif of the sulfonamide core is present in various biologically active compounds, including potent and selective NLRP3 inflammasome inhibitors developed for干预 neurodegenerative diseases . Furthermore, the integrated alkyne functionality makes this molecule a potential precursor for synthesizing more complex structures, such as enediynes, a class of compounds studied for their antibiotic and anti-cancer properties, via metal-free reactions with lithium acetylides . As a reagent, it offers researchers a versatile handle for exploring novel chemical space in drug discovery campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NOS B14138548 2-Methyl-N-phenylbut-3-yne-2-sulfinamide CAS No. 88861-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88861-16-9

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-methyl-N-phenylbut-3-yne-2-sulfinamide

InChI

InChI=1S/C11H13NOS/c1-4-11(2,3)14(13)12-10-8-6-5-7-9-10/h1,5-9,12H,2-3H3

InChI Key

XAAZGEULCRJXMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)S(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Methyl N Phenylbut 3 Yne 2 Sulfinamide

Synthesis via Reactions of Metallated Allenes with Phenylsulfinylamine

A primary route for the synthesis of 2-Methyl-N-phenylbut-3-yne-2-sulfinamide involves the reaction of metallated derivatives of 3-methylbuta-1,2-diene with phenylsulfinylamine. This method provides a direct approach to the formation of the N-alkynylsulfinamide linkage.

Utilization of Lithiated Allenes and Allenylmagnesium Bromides

The reaction can be effectively carried out using either lithiated allenes or allenylmagnesium bromides. researchgate.net The metallation of 3-methylbuta-1,2-diene is typically achieved using a strong base such as butyllithium (B86547) in a suitable solvent system. The resulting organometallic species is then reacted with phenylsulfinylamine to yield the desired product. researchgate.net

The use of allenylmagnesium bromides, prepared by treating the lithiated allene (B1206475) with magnesium bromide, has been shown to enhance the efficiency of the reaction. researchgate.net This transmetallation step can lead to higher yields of the target sulfinamide. For instance, a 68% yield of this compound has been reported when the intermediate lithium derivative is treated with magnesium bromide at -50 °C. researchgate.net

Stereochemical Outcome and Formation of Allenic Isomers

A notable aspect of this synthetic route is the concurrent formation of an allenic isomer, 3-methyl-N-phenylbuta-1,2-diene-1-sulfinamide. researchgate.net The reaction of metallated 3-methylbuta-1,2-diene with phenylsulfinylamine results in a mixture of the acetylenic sulfinamide (this compound) and its allenic counterpart. The acetylenic isomer can be isolated in a 58% yield after crystallization. researchgate.net

The formation of these two isomers arises from the ambident nature of the metallated allene intermediate, which can react with the electrophilic phenylsulfinylamine at either the central or terminal carbon atom of the allene system. The regioselectivity of this reaction is a critical factor influencing the product distribution. In reactions involving other metallated allenes, such as those derived from penta-1,2-diene, 1-propa-1,2-dienylcyclohexane, and 4,4-dimethylpenta-1,2-diene, the formation of the corresponding acetylenic sulfinamides as a mixture of diastereoisomers has been observed. researchgate.net

Optimization of Reaction Parameters and Solvent Systems

The optimization of reaction parameters is crucial for maximizing the yield of this compound and controlling the regioselectivity of the reaction. The reaction is typically conducted in a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) at low temperatures, ranging from -90 to -105 °C. researchgate.net The reaction time is generally short, on the order of 10-15 minutes. researchgate.net

The choice of the counter-ion in the metallated allene has been shown to influence the product distribution. As mentioned, the use of magnesium bromide to form the allenylmagnesium bromide intermediate leads to an improved yield of the desired acetylenic sulfinamide. researchgate.net This suggests that the nature of the metal cation plays a role in directing the regiochemical outcome of the reaction. Further optimization of the solvent system, temperature, and reaction time could potentially lead to even higher yields and improved selectivity for the desired product.

Synthesis through Allenylcopper(I) Species and N-Sulfinylaniline Coupling

An alternative approach to the synthesis of N-phenyl-2-alkynylsulfinamides involves the use of allenylcopper(I) species. These organocopper reagents can add to N-sulfinylaniline to afford the desired products. researchgate.net This method offers a different pathway for the formation of the carbon-sulfur bond and can provide a complementary strategy to the use of lithiated allenes or allenylmagnesium bromides. The resulting N-phenyl 2-alkynylsulfinamides can subsequently be cyclized to N-phenyl 2,5-dihydroisothiazole S-oxides upon treatment with a base. researchgate.net

Regioselective and Stereoselective Pathways to N-Phenyl-2-alkynylsulfinamides

Achieving high levels of regioselectivity and stereoselectivity is a key challenge in the synthesis of N-phenyl-2-alkynylsulfinamides from allenes. The formation of both acetylenic and allenic isomers, as well as diastereomeric mixtures, highlights the need for precise control over the reaction pathway.

The regioselectivity of the reaction between a metallated allene and an electrophile is influenced by several factors, including the substitution pattern of the allene, the nature of the metal counter-ion, the solvent, and the temperature. The electronic properties of the two carbon-carbon double bonds in the allene determine the preferred site of electrophilic attack.

For achieving stereoselectivity, particularly in the synthesis of chiral sulfinamides, the use of chiral auxiliaries or chiral catalysts can be explored. While the reaction of metallated allenes with phenylsulfinylamine can lead to diastereomeric mixtures, the development of asymmetric methodologies could provide access to enantiomerically enriched N-phenyl-2-alkynylsulfinamides.

Below is a table summarizing the key synthetic approaches and their outcomes:

Synthetic Method Starting Materials Key Reagents Products Key Features
Reaction of Metallated Allenes3-methylbuta-1,2-diene, PhenylsulfinylamineButyllithium, Magnesium BromideThis compound, 3-methyl-N-phenylbuta-1,2-diene-1-sulfinamideFormation of both acetylenic and allenic isomers. researchgate.net
Allenylcopper(I) CouplingAllenylcopper(I) species, N-Sulfinylaniline-N-phenyl 2-alkynylsulfinamidesProvides a route to cyclizable sulfinamide intermediates. researchgate.net

Advanced Synthetic Strategies for Chiral Sulfinamides

Asymmetric Oxidation Approaches to Chiral Sulfur(IV) Stereocenters

The direct asymmetric oxidation of prochiral sulfides to sulfoxides represents a highly atom-economical approach to establishing a chiral sulfur stereocenter. acsgcipr.orgtandfonline.com This strategy has been extensively explored using both stoichiometric chiral oxidants and, more preferably, catalytic systems. acsgcipr.org Catalytic methods often employ a metal complex with a chiral ligand and a terminal oxidant. acsgcipr.org

A common and effective catalytic system involves titanium complexes, such as those derived from Ti(O-i-Pr)₄ and chiral diols like diethyl tartrate (DET) or BINOL derivatives. scispace.comwiley-vch.de For the synthesis of a precursor to 2-Methyl-N-phenylbut-3-yne-2-sulfinamide, one could envision the asymmetric oxidation of a corresponding prochiral sulfide. The reaction proceeds via a chiral catalyst that facilitates the transfer of an oxygen atom to one of the two lone pairs on the sulfur atom. acsgcipr.org The choice of chiral ligand is crucial for achieving high enantioselectivity.

Catalyst SystemOxidantTypical Enantiomeric Excess (ee)
Ti(O-i-Pr)₄ / (+)-DETt-BuOOHModerate to High
Vanadium / Chiral Salen LigandsH₂O₂Good to Excellent
Iron or Manganese / Chiral PorphyrinsH₂O₂ or PhIOVariable

While this method is powerful for generating chiral sulfoxides, its direct application to the synthesis of sulfinamides would require subsequent conversion of the sulfoxide. A more direct route to the target molecule might be favored.

Nucleophilic Substitutions and Transformations of Chiral Sulfinate Esters

A robust and widely utilized method for the synthesis of chiral sulfoxides and sulfinamides is the nucleophilic substitution of diastereomerically pure sulfinate esters with organometallic reagents. wiley-vch.delibretexts.org This approach, often referred to as the Andersen synthesis, allows for excellent control of the stereochemistry at the sulfur atom. wiley-vch.de The reaction typically proceeds with a complete inversion of configuration at the sulfur center.

The synthesis begins with the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to produce a mixture of diastereomeric sulfinate esters. These diastereomers can then be separated by chromatography or crystallization. Subsequent treatment of a single diastereomer with an appropriate nucleophile, such as a Grignard reagent or an organolithium species, yields the desired enantiomerically pure sulfinamide. nih.gov

For the synthesis of this compound, a suitable chiral sulfinate ester could be reacted with the lithium salt of aniline.

Reaction Scheme: Step 1: Formation of Chiral Sulfinate Ester R-S(O)Cl + (-)-Menthol → (R/S)s-R-S(O)-O-menthyl

Step 2: Nucleophilic Substitution (S)s-R-S(O)-O-menthyl + LiNHPh → (R)s-R-S(O)NHPh + Li-O-menthyl

This method's reliability and the high stereochemical fidelity of the nucleophilic substitution step make it a cornerstone in the synthesis of chiral sulfinyl compounds. nih.gov

Chiral Auxiliary-Mediated Synthesis of Sulfinamides

tert-Butanesulfinamide, commonly known as the Ellman sulfinamide, has emerged as a preeminent chiral auxiliary in asymmetric synthesis. wikipedia.orgyale.edu Its versatility stems from its ability to be prepared on a large scale in both enantiomeric forms and its effectiveness in directing stereoselective transformations. yale.edursc.org The tert-butyl group is crucial for inducing high levels of asymmetry in a wide array of reactions.

The synthesis of other chiral sulfinamides can be achieved through the transfer of chirality from an existing enantiopure sulfinamide. This can be accomplished through various transamidation or substitution reactions, although this is a less common approach for the de novo synthesis of a specific sulfinamide.

A primary application of tert-butanesulfinamide is its condensation with aldehydes and ketones to form N-tert-butanesulfinyl imines. wikipedia.orgacs.org These imines are stable, yet sufficiently reactive, electrophiles for a variety of nucleophilic additions. wikipedia.orgrsc.org The condensation is typically carried out using a dehydrating agent, such as CuSO₄ or Ti(OEt)₄, and proceeds in high yields. acs.org

The resulting sulfinyl imines are key intermediates in the asymmetric synthesis of chiral amines. The tert-butanesulfinyl group acts as a powerful chiral directing group, controlling the facial selectivity of the nucleophilic attack on the imine carbon. wikipedia.orgharvard.edu

Carbonyl CompoundDehydrating AgentProduct
AldehydesCuSO₄, MgSO₄N-tert-butanesulfinyl aldimines
KetonesTi(OEt)₄N-tert-butanesulfinyl ketimines

While this methodology is central to the synthesis of chiral amines, it is not a direct route to the target sulfinamide itself, but rather a prominent application of a pre-existing chiral sulfinamide.

The use of tert-butanesulfinamide allows for a modular approach to the synthesis of a vast array of chiral amine derivatives. nih.govresearchgate.net By varying the carbonyl compound and the nucleophile, a diverse library of chiral amines can be accessed with high stereocontrol. nih.gov This modularity is a significant advantage in medicinal chemistry and materials science. acs.orgnih.gov

The general synthetic sequence involves:

Condensation of tert-butanesulfinamide with an aldehyde or ketone to form the chiral N-sulfinyl imine.

Diastereoselective addition of a nucleophile (e.g., Grignard reagent, organolithium, enolate) to the imine.

Removal of the sulfinyl group under mild acidic conditions to afford the free chiral amine. wikipedia.org

This modularity underscores the power of the Ellman sulfinamide as a chiral auxiliary.

Transition Metal-Catalyzed Asymmetric Synthesis of Sulfinamides

More recently, transition metal-catalyzed approaches for the synthesis of chiral sulfinamides have begun to emerge. These methods offer the potential for high efficiency and enantioselectivity. One such strategy involves the cobalt-catalyzed enantioselective reaction of sulfinylamines with organoboron reagents. acs.org This approach allows for the modular introduction of various aryl and alkenyl groups to the sulfur center. acs.org

Copper-Catalyzed Processes

Copper catalysis has emerged as a powerful tool for the synthesis of chiral sulfinamides. Recent advancements include the catalytic enantioselective addition of aryl boroxines to sulfinylamines and sulfinyl cross-coupling reactions.

One notable development is the copper-catalyzed enantioselective addition of aryl boroxines to sulfinylamines, which provides a direct route to a variety of chiral aryl sulfinamides. nih.gov This method utilizes a copper catalyst in conjunction with a newly developed Xuphos ligand to achieve high yields and enantioselectivity. nih.gov The reaction is believed to proceed through a migratory insertion step, which is the key enantioselective-determining step. nih.gov Density Functional Theory (DFT) calculations have suggested that noncovalent interactions between the oxygen atom of the sulfinylamine and C-H bonds in the ligand are crucial for controlling the enantioselectivity. nih.gov This protocol is not only efficient for the synthesis of sulfinamides but also allows for their subsequent stereospecific transformation into other valuable sulfur-containing compounds like sulfonimidoyl fluorides and sulfonimidamides. nih.gov

Another significant copper-catalyzed method is the sulfinyl cross-coupling reaction of sulfinamides with N-tosylhydrazones derived from aldehydes. organic-chemistry.orgnih.gov This reaction facilitates the synthesis of structurally diverse sulfoxides through S-N/S-C bond interconversions. organic-chemistry.orgnih.gov The process exhibits a broad substrate scope and is tolerant of various functional groups. organic-chemistry.org Optimized conditions for this reaction often involve using copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethylenediamine (DMEN) as the ligand, and lithium tert-butoxide (LiOtBu) as the base in a dioxane solvent. organic-chemistry.org This method can be scaled up to the gram scale and can even be performed as a one-pot reaction directly from aldehydes, highlighting its practical utility. organic-chemistry.orgnih.gov

Table 1: Overview of Copper-Catalyzed Sulfinamide Synthesis
MethodCatalyst/LigandReactantsKey FeaturesReference
Enantioselective AdditionCu catalyst / Xuphos ligandAryl boroxines and SulfinylaminesHigh enantioselectivity, one-step synthesis of chiral aryl sulfinamides. nih.gov
Sulfinyl Cross-CouplingCuI / DMENSulfinamides and Aldehyde-derived N-tosylhydrazonesSynthesis of diverse sulfoxides, broad substrate scope, scalable. organic-chemistry.orgnih.gov

Palladium-Catalyzed Formations

Palladium catalysis offers robust methods for the formation of N-aryl sulfinamides and for diastereoselective cyclizations involving chiral sulfinamides.

An efficient method for the synthesis of N-aryl sulfinamides is the palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides. organic-chemistry.orgnih.gov This reaction achieves high yields and preserves the chirality of the sulfinamide. organic-chemistry.org The optimized reaction conditions typically involve the use of a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a bulky phosphine (B1218219) ligand like tBuXPhos, and a base such as sodium hydroxide (B78521) (NaOH). organic-chemistry.org A crucial factor for obtaining high yields is the addition of a small amount of water to the solvent, which is thought to improve the dissolution of the inorganic base. organic-chemistry.org This method is effective for both racemic and enantiopure sulfinamides and avoids the racemization that can occur with other methods. organic-chemistry.org It shows good tolerance for electron-withdrawing groups on the aryl halide, with aryl bromides and chlorides being the preferred substrates over iodides. organic-chemistry.org

Synergistic palladium and Brønsted acid catalysis has been employed for the diastereoselective cyclization of chiral sulfinamides, which act as nucleophiles. acs.orgnih.gov This strategy has been used to produce chiral isoindolines with high diastereoselectivity (from 10:1 to over 20:1 dr) and in good yields (55–92%). acs.orgnih.gov The reaction can proceed through two main pathways: an intramolecular allylic substitution or a sequential aerobic oxidation followed by an aza-Michael addition. acs.org This dual catalytic system provides an environmentally friendly alternative to methods that require stoichiometric amounts of a base to activate the sulfinamide. acs.org

Table 2: Summary of Palladium-Catalyzed Sulfinamide Reactions
MethodCatalyst SystemReactantsProduct TypeKey FeaturesReference
C-N Cross-CouplingPd₂(dba)₃ / tBuXPhos / NaOHSulfinamides and Aryl HalidesN-Aryl SulfinamidesHigh efficiency, preservation of chirality, enhanced by water. organic-chemistry.orgnih.gov
Diastereoselective CyclizationPalladium / Brønsted AcidChiral SulfinamidesChiral IsoindolinesHigh diastereoselectivity, synergistic catalysis, avoids stoichiometric base. acs.orgnih.gov

Nickel-Catalyzed Asymmetric Additions

Nickel catalysis provides effective and versatile methods for the synthesis of S-chiral sulfinamides through the asymmetric addition of arylboronic acids or aryl boroxines to sulfinylamines.

A notable advancement is the nickel-catalyzed 2,3-addition of arylboronic acids to sulfinylamines, which yields a diverse range of S-chirogenic sulfinamides with high enantioselectivity. organic-chemistry.orgnih.gov This process typically utilizes a nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) as the catalyst precursor in combination with a chiral bisoxazoline ligand. organic-chemistry.orgchemistryviews.org The reaction is carried out in the presence of a base like cesium carbonate (Cs₂CO₃) and molecular sieves in a solvent such as 1,4-dioxane. organic-chemistry.org This method is applicable to a wide variety of arylboronic acids and produces stable sulfinamides that can be further converted into other sulfur-containing compounds. organic-chemistry.org

Another powerful nickel-catalyzed approach is the redox-neutral addition of (hetero)aryl boroxines to N-sulfinyltritylamine (TrNSO). organic-chemistry.orgnih.gov This reaction uses a catalyst generated from air-stable nickel(II) chloride glyme complex (NiCl₂·(glyme)) and a bipyridine ligand. nih.govacs.org The use of aryl boroxines is often preferred over arylboronic acids to avoid the generation of water, which can hydrolyze the N-sulfinylamine. researchgate.net The initially formed sulfinamide products can be derivatized in situ through oxidative chlorination with reagents like trichloroisocyanuric acid (TCCA) to produce sulfonimidoyl chlorides, which can then be converted to sulfonimidamides or primary sulfonamides. organic-chemistry.orgnih.gov This one-pot procedure is highly versatile and can be performed on a larger scale with reduced catalyst loading. nih.gov

Table 3: Nickel-Catalyzed Asymmetric Synthesis of Sulfinamides
MethodCatalyst/LigandReactantsKey FeaturesReference
Asymmetric 2,3-AdditionNiCl₂(dme) / Chiral BisoxazolineArylboronic Acids and SulfinylaminesHigh enantioselectivity, broad scope of arylboronic acids. organic-chemistry.orgnih.gov
Redox-Neutral AdditionNiCl₂·(glyme) / Bipyridine(Hetero)aryl Boroxines and N-SulfinyltritylamineAir-stable catalyst, one-pot derivatization to other sulfur compounds. organic-chemistry.orgnih.gov

Organometallic Reagent-Based Sulfinamide Synthesis (e.g., Grignard, Organolithium, DABSO)

A highly efficient, one-pot synthesis of sulfinamides has been developed utilizing organometallic reagents such as Grignard and organolithium reagents, in combination with 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) as a sulfur dioxide surrogate. organic-chemistry.orgacs.org This method provides a streamlined approach to a wide range of sulfinamides, avoiding the need for pre-functionalized sulfur-containing substrates. acs.orgnih.gov

The process begins with the addition of an organometallic reagent (Grignard or organolithium) to DABSO, which generates a metal sulfinate in situ. acs.orgnih.gov This intermediate is then treated with thionyl chloride (SOCl₂) to form a reactive sulfinyl chloride. acs.org The sulfinyl chloride is subsequently trapped in the same pot by a variety of nitrogen-based nucleophiles, including primary and secondary amines, anilines, amides, and carbamates, to yield the final sulfinamide product. acs.org The entire sequence is conducted at room temperature and has a total reaction time of about 1.5 hours, with yields ranging from 32% to 83%. organic-chemistry.orgacs.org

This methodology is compatible with a broad array of organometallic reagents, including (hetero)aryl and alkyl systems. acs.org It has been successfully applied to the synthesis of pharmaceutically relevant structures and is scalable to the gram level. acs.org The use of the air-stable and easy-to-handle DABSO makes this a practical and versatile method for accessing structurally diverse sulfinamides. acs.orgnih.gov

Table 4: One-Pot Sulfinamide Synthesis using Organometallic Reagents and DABSO
StepReagentsIntermediate FormedReference
1Organometallic Reagent (Grignard or Organolithium) + DABSOMetal Sulfinate acs.orgnih.gov
2Metal Sulfinate + Thionyl Chloride (SOCl₂)Sulfinyl Chloride acs.org
3Sulfinyl Chloride + Nitrogen NucleophileSulfinamide acs.org

Strain-Enabled S-Arylation and S-Alkenylation of Sulfinamides

A novel strategy for the functionalization of sulfinamides involves the use of strained molecules, such as arynes and cyclic alkynes, to achieve stereospecific and chemoselective S-arylation and S-alkenylation. chemrxiv.org This method addresses the common challenge of competing N-functionalization when reacting sulfinamides with electrophiles. chemrxiv.org The high reactivity of strained intermediates drives the reaction towards selective functionalization at the sulfur atom. chemrxiv.org

This strain-enabled transformation is highly stereospecific, allowing for the conversion of chiral sulfinamides into chiral sulfoximines without loss of enantiomeric purity. chemrxiv.org The reaction is exclusively chemoselective for the sulfur atom, which is attributed to the unique reactivity of the strained arynes and cyclic alkynes. chemrxiv.org DFT calculations support a mechanism that proceeds through a five-membered ring transition state, which can be either stepwise or concerted. chemrxiv.org

A key advantage of this method is its excellent functional group tolerance, which allows for unprecedented diversity in the groups attached to the nitrogen atom of the sulfinamide. chemrxiv.org This is particularly valuable for the late-stage functionalization of complex molecules in drug discovery. chemrxiv.org The reaction proceeds under mild conditions and does not require the use of expensive catalysts or harsh reagents, making it an attractive approach for the synthesis of valuable sulfoximines from readily available sulfinamides. chemrxiv.org

Table 5: Strain-Enabled Functionalization of Sulfinamides
MethodReagentsKey FeaturesReference
S-ArylationSulfinamides and ArynesStereospecific, chemoselective for sulfur, excellent functional group tolerance, mild conditions. chemrxiv.org
S-AlkenylationSulfinamides and Cyclic Alkynes

Reactivity and Transformative Potential of 2 Methyl N Phenylbut 3 Yne 2 Sulfinamide

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the propargyl group is a site of high electron density, making it susceptible to a variety of chemical transformations. Its reactivity can be harnessed for the construction of cyclic systems, the addition of new functional groups, and the formation of new carbon-carbon bonds.

The terminal alkyne in conjunction with the neighboring sulfinamide can participate in intramolecular cyclization reactions. For instance, N-phenyl-2-alkynylsulfinamides have been shown to cyclize into N-phenyl 2,5-dihydroisothiazole S-oxides. This transformation is typically induced by treatment with a base such as sodium ethoxide or butyllithium (B86547). This cyclization proceeds via an initial deprotonation of the sulfinamide nitrogen, followed by nucleophilic attack onto the alkyne.

Furthermore, the alkyne moiety can engage in transition metal-catalyzed annulation reactions with suitable partners. Tandem coupling and cyclization strategies, for example, can be envisioned for the synthesis of polysubstituted furans or other heterocycles by reacting the alkyne with 1,3-dicarbonyl compounds or similar substrates in the presence of a suitable catalyst.

The terminal alkyne of 2-Methyl-N-phenylbut-3-yne-2-sulfinamide is reactive towards both electrophiles and nucleophiles.

Electrophilic Addition: In a manner analogous to other terminal alkynes, the triple bond can undergo electrophilic addition. For example, reaction with hydrogen halides (HX) would be expected to yield vinyl halides, following Markovnikov's rule where the halogen adds to the more substituted carbon. The addition of a second equivalent of HX would lead to a geminal dihalide. Similarly, halogenation with reagents like bromine (Br₂) would produce a dibromoalkene, which can be further halogenated to a tetrabromoalkane.

Nucleophilic Addition: While unactivated alkynes are generally poor Michael acceptors, nucleophilic addition can occur under specific conditions, particularly with soft nucleophiles like thiols (thiol-yne reaction) or amines (amino-yne reaction), often facilitated by base or transition metal catalysis. The regioselectivity of such additions can be controlled by the choice of catalyst and reaction conditions.

Modern cross-coupling reactions provide powerful tools for the direct functionalization of the terminal C(sp)-H bond. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is a prominent example where the terminal alkyne can be coupled with aryl or vinyl halides to form disubstituted alkynes. organic-chemistry.org This reaction is highly efficient for creating new carbon-carbon bonds. organic-chemistry.orgmdpi.com

Beyond the Sonogashira reaction, a variety of other metal-catalyzed transformations can be employed. Copper-catalyzed C–H functionalization, for instance, has emerged as a significant method for forming C-C, C-N, or C-S bonds. rsc.orgnih.gov Similarly, palladium catalysis can be used for diverse difunctionalization reactions, such as 1,2-arylmethylation, which installs both an aryl and a methyl group across the triple bond to generate stereochemically dense olefins.

Transformations Involving the Sulfinamide Functional Group

The N-phenylsulfinamide group is not merely a passive chiral auxiliary; it is a reactive handle that can be directly transformed into other valuable nitrogen- and sulfur-containing functionalities.

One of the most important transformations of primary sulfinamides is their condensation with aldehydes and ketones to form N-sulfinylimines (or sulfinimines). wikipedia.org This reaction involves the formation of a carbon-nitrogen double bond and is typically promoted by a dehydrating agent or a Lewis acid catalyst. nih.govresearchgate.net These N-sulfinylimines are powerful intermediates in asymmetric synthesis, particularly for the preparation of chiral amines. wikipedia.orgresearchgate.net

The reaction of this compound with a carbonyl compound would yield a chiral N-sulfinylimine that retains the propargyl moiety. A variety of conditions have been developed to facilitate this condensation, showcasing its broad applicability.

Table 1: Selected Conditions for the Condensation of Sulfinamides with Aldehydes
Catalyst/ReagentSolventKey FeaturesReference
Ti(OEt)₄THF or CH₂Cl₂Commonly used Lewis acid and dehydrating agent. nih.gov
CuSO₄CH₂Cl₂Mild Lewis acid, effective for aldehydes. nih.gov
Cs₂CO₃VariousActs as both an activating and dehydrating reagent. researchgate.net
CuI/L-proline/TEMPO-One-pot aerobic oxidative cascade from alcohols. rsc.org
Pyrrolidine (B122466)-Organocatalytic, metal-free conditions. organic-chemistry.org

Propargylic systems containing sulfur heteroatoms are well-known to undergo sigmatropic rearrangements. For a propargylic sulfinamide like this compound, a nih.govorganic-chemistry.org-sigmatropic rearrangement is a highly probable and synthetically useful transformation. This type of rearrangement is often observed in related propargylic sulfinates and sulfenates.

In this process, often promoted by heat or a catalyst, the sulfinamide can rearrange to an allenic sulfone. researchgate.netorganic-chemistry.orgnih.govacs.org The reaction proceeds through a concerted, five-membered cyclic transition state. For this compound, the rearrangement would involve the migration of the phenylsulfinyl group from the nitrogen atom to the terminal carbon of the alkyne, with a corresponding shift of the pi-bonds, to produce a substituted allenyl sulfone. This transformation is powerful as it allows for the creation of an allene (B1206475) and the installation of a sulfone group with a transfer of chirality. Recent studies have shown that this transformation can be promoted by solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) without the need for any external catalyst. organic-chemistry.orgnih.govacs.org

Table 2: Examples of Rearrangements in Propargylic Sulfur Systems
Substrate TypeRearrangement TypeProduct TypeTypical ConditionsReference
Propargylic Sulfinates nih.govorganic-chemistry.org-SigmatropicAllenic SulfonesHeat, Copper or Silver Salts researchgate.net
Propargylic Alcohols + SulfinamidesSulfonylation/ nih.govorganic-chemistry.org-RearrangementAllenic SulfonesHFIP, 70 °C (catalyst-free) organic-chemistry.orgnih.govacs.org
Alkynyl Aryl Sulfoxides nih.govnih.gov-SigmatropicCycloalkenonesGold or Mercury Catalysis

Research Findings on this compound Remain Elusive

Following a comprehensive search of available scientific literature and chemical databases, no specific research data could be located for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its reactivity, transformative potential, and mechanistic studies as requested.

The investigation sought to find specific information pertaining to the following areas:

S-Functionalization Reactions: No studies detailing the S-arylation or S-alkenylation of this compound were found. While general methodologies exist for the S-functionalization of other sulfinamides, these cannot be attributed to this specific compound.

Mechanistic Studies: The search yielded no mechanistic investigations that would identify reaction intermediates such as sulfenate anions or keteniminium species in transformations involving this compound.

Chirality and Intermediates: There is no available literature describing pathways for chirality induction and transfer or the proposal of non-classical carbenoid intermediates for this particular molecule or its closely related sulfonamide analogues.

While research exists on the synthesis and reactivity of the broader class of propargyl sulfinamides, the strict focus on this compound as per the instructions cannot be fulfilled due to the absence of dedicated research on this specific chemical entity in the public domain.

Spectroscopic and Structural Data for this compound Not Found in Publicly Available Literature

A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound “this compound” has yielded no specific experimental results. Detailed research findings required to populate an in-depth scientific article on this particular molecule, including spectroscopic and structural analyses, are not available in the public domain based on the conducted searches.

Efforts to locate data pertaining to the structural elucidation and solid-state determination of this compound were unsuccessful. This includes a lack of information on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H, ¹³C, ¹¹B, or ¹⁹F NMR data for this specific compound could be found.

Infrared (IR) Spectroscopy: No IR spectra corresponding to this molecule were located.

Mass Spectrometry (MS): There were no mass spectrometry results available.

Electron Paramagnetic Resonance (EPR) Spectroscopy: No EPR data was discovered.

X-ray Diffraction (XRD) Analysis: No crystallographic data, such as crystal system, space group, or bond lengths and angles, were found for the solid-state structure of the compound.

While search results provided information on structurally related but distinct compounds—such as 2-methyl-2-propanesulfinamide, 2-methyl-N-phenylbutanamide, and various butynols—none of the retrieved sources contained the specific analytical data for this compound.

Consequently, due to the absence of the necessary scientific data, the generation of a detailed and accurate article focusing on the advanced spectroscopic and structural characterization of this compound is not possible at this time.

Advanced Spectroscopic and Structural Characterization

Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess in chiral sulfinamides often necessitates their conversion into a mixture of diastereomers, which, unlike enantiomers, exhibit distinct physical and spectroscopic properties. acs.org This conversion is typically achieved through reaction with a chiral derivatizing agent (CDA). The resulting diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sulfinamide, can then be accurately quantified using high-resolution NMR spectroscopy. nih.gov

A powerful and widely adopted method for determining the enantiopurity of S-chiral sulfinamides involves a three-component derivatization protocol. acs.org This strategy is based on the reaction of the sulfinamide with a 2-formylphenylboronic acid template and an enantiopure chiral auxiliary, such as pinanediol, to form a mixture of diastereomeric sulfiniminoboronate esters. nih.gov The formation of these diastereomers allows for the differentiation of the original enantiomers by ¹H or ¹⁹F NMR spectroscopy. acs.org

The diastereomeric ratio of the resulting iminoboronate esters can be measured by comparing the relative intensities of the integrals of their well-resolved imine proton singlets in the ¹H NMR spectrum. acs.org This method provides an accurate reflection of the enantiomeric purity of the parent sulfinamide. nih.gov The use of a fluorinated 2-formylphenylboronic acid template also enables the determination of enantiomeric excess by ¹⁹F NMR spectroscopy, which can offer advantages in terms of signal resolution and the absence of background signals. bath.ac.uk

For a scalemic sample of 2-Methyl-N-phenylbut-3-yne-2-sulfinamide, reaction with (1R,2R,3S,5R)-(-)-Pinanediol and a 2-formylphenylboronic acid would yield two diastereomeric iminoboronate esters. The ¹H NMR spectrum of this mixture would be expected to show two distinct signals for a specific proton (e.g., the imine proton) corresponding to each diastereomer. The integration of these signals allows for the calculation of the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess (e.e.) of the starting sulfinamide.

Table 1: Illustrative ¹H NMR Data for Diastereomeric Derivatives of this compound

DiastereomerChemical Shift (δ, ppm) of Imine ProtonIntegral
Diastereomer 18.151.00
Diastereomer 28.120.85

In the hypothetical data presented in Table 1, the diastereomeric excess can be calculated as follows:

d.e. = [(Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer)] x 100%

d.e. = [(1.00 - 0.85) / (1.00 + 0.85)] x 100% = 8.1%

This corresponds to an enantiomeric excess of 8.1% for the initial this compound sample.

The accuracy of this method is generally accepted to be within a 5% error limit when using chiral derivatizing agents to determine e.e. values by NMR spectroscopy. acs.org This protocol has been successfully applied to a wide range of sulfinamides, demonstrating its reliability and broad applicability. bath.ac.uk

Further advancements in NMR-based chiral analysis include the use of chiral solvating agents and the development of supramolecular systems that can induce chemical shift nonequivalence without the need for covalent derivatization. nih.gov However, the formation of diastereomeric derivatives remains a robust and widely practiced technique for the accurate determination of the enantiomeric purity of chiral sulfinamides.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

There are no specific DFT calculations reported in the scientific literature that detail the reaction pathways involving 2-Methyl-N-phenylbut-3-yne-2-sulfinamide. In analogous systems, DFT is frequently employed to map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. This involves optimizing the geometries of reactants, intermediates, transition states, and products, and calculating their corresponding energies. For a molecule like this compound, such studies could, for instance, explore the mechanisms of its formation or its subsequent transformations, such as additions to the alkyne moiety or reactions at the sulfinamide group. However, at present, this information remains unavailable.

Elucidation of Stereoselectivity and Diastereoselectivity Origins

The stereochemical outcome of reactions is a critical aspect of organic synthesis. Computational chemistry provides powerful tools to understand and predict the origins of stereoselectivity and diastereoselectivity. By calculating the energies of different stereoisomeric transition states, chemists can often rationalize why one stereoisomer is formed preferentially over another. In the context of this compound, which contains a stereogenic sulfur atom, computational studies could illuminate the factors governing the stereochemical control in its synthesis or its reactions. Such factors could include steric hindrance, electronic effects, or the influence of chiral catalysts or auxiliaries. Regrettably, no such computational elucidation for this specific compound has been published.

Analysis of Transition State Structures and Energy Profiles

The heart of understanding a chemical reaction's mechanism lies in the characterization of its transition state. Transition state theory, in conjunction with computational methods, allows for the detailed analysis of these fleeting, high-energy structures. This includes determining their geometry, vibrational frequencies, and energy barriers (activation energies). An energy profile, which plots the energy of the system as a function of the reaction coordinate, provides a visual representation of the reaction's progress. For this compound, the analysis of transition state structures and the generation of energy profiles for its potential reactions would be invaluable for understanding its reactivity. This area, however, remains unexplored in the current body of scientific literature.

Investigation of Intermolecular and Intramolecular Interactions

Non-covalent interactions, both within a molecule (intramolecular) and between molecules (intermolecular), play a crucial role in determining a compound's structure, stability, and physical properties. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to investigate these interactions. For this compound, an analysis of potential intramolecular interactions, such as hydrogen bonding or dispersion forces between the phenyl group and the butynyl moiety, could provide insights into its conformational preferences. Similarly, understanding its intermolecular interactions is key to predicting its crystal packing and bulk properties. To date, no specific computational studies on these interactions for this compound have been reported.

Applications in Complex Molecule Synthesis Research

Utilization as a Chiral Building Block in Organic Synthesis

2-Methyl-N-phenylbut-3-yne-2-sulfinamide belongs to the broader class of N-sulfinylamines, which are widely recognized as powerful chiral auxiliaries in asymmetric synthesis. The foundational work with similar sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), has established a robust framework for their application. These compounds serve as versatile chiral ammonia (B1221849) equivalents, enabling the diastereoselective synthesis of a wide range of chiral amines.

The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form an N-sulfinylimine. The sulfinyl group then acts as a potent chiral directing group, controlling the stereochemical outcome of nucleophilic additions to the imine double bond. This approach has been successfully employed in the synthesis of a variety of valuable chiral building blocks, including:

α-Branched Amines: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to N-sulfinylimines provides a straightforward route to α-branched chiral amines with high diastereoselectivity.

syn- and anti-1,2-Amino Alcohols: Diastereoselective reduction of α-hydroxy-N-sulfinylimines or addition of nucleophiles to α-alkoxy-N-sulfinylimines allows for the synthesis of both syn- and anti-1,2-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals.

1,3-Amino Alcohols: The addition of enolates to N-sulfinylimines has been utilized to prepare chiral 1,3-amino alcohols.

The subsequent removal of the sulfinyl group is typically achieved under mild acidic conditions, affording the free chiral amine without racemization. This straightforward deprotection further enhances the utility of sulfinamides as chiral auxiliaries.

Enabling Synthesis of α-Amino Acid Derivatives

The development of synthetic routes to non-natural α-amino acid derivatives is of significant interest due to their prevalence in biologically active molecules and their role as building blocks in peptide science. researchgate.net this compound and related sulfinamides have emerged as valuable tools in this endeavor.

One notable strategy involves the hydrative amination of ynamides and thioalkynes . This metal-free approach utilizes readily available sulfinamides as the nitrogen source to produce α-amino acid derivatives. researchgate.net The proposed mechanism involves a sulfonium (B1226848) researchgate.netresearchgate.net-sigmatropic rearrangement, highlighting a novel application of sulfinamide chemistry. researchgate.net This method offers a practical and convenient pathway to these important compounds under mild reaction conditions. researchgate.net

Another powerful technique is the researchgate.netresearchgate.net-sigmatropic rearrangement of N-acyl iminosulfinamides . In this process, the chirality is efficiently transferred from the sulfur atom of the sulfinamide to the α-carbon of the resulting α-amino acid derivative. globethesis.com This enantioselective installation of an amino group at the α-position of amides provides a valuable method for accessing these chiral building blocks. globethesis.com

The versatility of N-sulfinylimines derived from sulfinamides is further demonstrated in their reactions with various nucleophiles to generate a wide array of α-amino acid derivatives. For instance, rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters yields N-protected α-arylglycine products with high yields and diastereoselectivities. researchgate.net Similarly, copper-catalyzed addition of bis(pinacolato)diboron (B136004) to N-tert-butanesulfinyl imines provides access to chiral α-amino boronate esters, which are biologically relevant scaffolds. researchgate.net

Strategies for Constructing Highly Branched Chiral Amines

The synthesis of highly branched chiral amines presents a significant challenge in organic synthesis due to the steric hindrance around the nitrogen atom and the difficulty in controlling multiple stereocenters. Ellman's sulfinamide and its derivatives, including this compound, have been instrumental in developing effective strategies to overcome these challenges.

A modular protocol for the de novo synthesis of bis-α-chiral amines utilizes tert-butanesulfinamide as the sole chiral source to selectively produce all possible stereoisomers. nih.gov This strategy relies on a sequence of two key transformations:

Stereoselective Imine Functionalization: This step establishes the first α-chiral center through the diastereoselective addition of a nucleophile to an N-sulfinylimine.

Alkyne-Participated Rearrangement Reaction: This subsequent step creates the second contiguous α-amino chiral carbon with high diastereoselectivity. nih.gov

This consecutive chirality induction and transfer mechanism allows for the precise construction of highly branched secondary amines. nih.gov The use of abundant feedstocks as coupling partners further enhances the chemical diversity of the products. nih.gov

The following table summarizes representative examples of the synthesis of highly branched amines using a sulfinamide-mediated approach:

EntryProductYield (%)d.r.
1PhHPh2a85>20:1
24-MeOPhHPh2b82>20:1
34-FPhHPh2c88>20:1
42-NaphHPh2d79>20:1
5c-HexHPh2e7515:1
6PhH4-MeOPh2f83>20:1
7PhH4-CF₃Ph2g80>20:1
8PhH2-Thienyl2h76>20:1
9PhHn-Bu2i71>20:1
10PhHc-Pr2j68>20:1
11PhH[CH₂]₃CN2k73>20:1
12PhHCH₂CH[CH₃]₂2l70>20:1

Data sourced from a study on the modular synthesis of bis-α-chiral amines. nih.gov

Development of Novel Heterocyclic Scaffolds through Sulfinamide Reactivity

The unique reactivity of the sulfinamide moiety, coupled with the presence of other functional groups within the molecule, provides a powerful platform for the development of novel heterocyclic scaffolds. While the direct application of this compound in this context is an area of ongoing research, the established reactivity of related sulfinamides and alkynyl systems offers significant promise.

The general utility of sulfinamides in the synthesis of N-heterocycles is well-documented. researchgate.netresearchgate.net Chiral sulfinylimines serve as key intermediates in the asymmetric synthesis of a variety of heterocyclic systems, including:

Aziridines: The reaction of sulfinylimines with sulfur ylides or through the cyclization of β-halo-N-sulfinylamines provides access to chiral aziridines.

Pyrrolidines: Cycloaddition reactions and tandem conjugate addition-cyclization sequences involving sulfinylimines have been employed to construct chiral pyrrolidine (B122466) rings.

Piperidines: Aza-Diels-Alder reactions and other annulation strategies using sulfinylimines as dienophiles or electrophiles lead to the formation of chiral piperidine (B6355638) derivatives.

The presence of the but-3-yne moiety in this compound introduces a reactive handle for various cyclization reactions. The alkyne can participate in intramolecular cycloadditions, transition-metal-catalyzed cycloisomerizations, and other annulation strategies to form a diverse range of heterocyclic structures. For instance, the intramolecular [3+2] cycloaddition of an in-situ generated azide (B81097) with the alkyne could lead to the formation of triazole-fused heterocycles. Similarly, intramolecular electrophilic cyclization or radical cyclization initiated at a different position in a molecule containing this sulfinamide could involve the alkyne to forge a new heterocyclic ring.

The combination of the chiral sulfinamide and the reactive alkyne within the same molecule presents exciting opportunities for the development of novel, stereochemically defined heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Future Directions and Emerging Research Avenues

Development of Greener and More Efficient Synthetic Protocols

Another promising avenue is the use of ultrasound-enhanced methodologies, which have been shown to facilitate rapid and direct access to related alkynyl sulfonates in a single step. illinois.edu The development of protocols that operate under milder conditions, perhaps even catalyst-free, is also a significant goal, aiming to reduce energy consumption and the need for potentially toxic metal catalysts.

ParameterTraditional Synthesis (Hypothetical)Future Greener Protocol (Projected)
Number of Steps Multi-step process with isolationOne-pot or tandem reaction rsc.org
Solvent Usage High volume of chlorinated solventsMinimal use of benign solvents (e.g., water, ethanol) organic-chemistry.org
Catalyst Stoichiometric or heavy metal catalystsCatalyst-free, organocatalytic, or recyclable catalysts
Energy Input High temperature, prolonged reaction timesRoom temperature, ultrasound-assisted organic-chemistry.orgillinois.edu
Waste Generation Significant byproduct and solvent wasteReduced waste through high atom economy
Overall Yield ModerateHigh to excellent organic-chemistry.org

This table presents a hypothetical comparison to illustrate the potential improvements of greener synthetic protocols for 2-Methyl-N-phenylbut-3-yne-2-sulfinamide.

Exploration of Novel Catalytic Systems for Sulfinamide Transformations

Catalysis is central to modern organic chemistry, and the transformation of sulfinamides is an area ripe for innovation. Future research will likely explore a diverse range of catalytic systems to unlock new reactivity for this compound. Transition-metal catalysis, which is well-established for transforming related sulfur-containing compounds, offers a vast toolkit. researchgate.net For instance, cobalt, copper, and nickel complexes have been effectively used for the enantioselective synthesis of S-stereogenic sulfinamides from different precursors. acs.orgacs.org The application of similar catalysts could enable novel transformations of the alkynyl group or the sulfinamide moiety in the target molecule.

Furthermore, organocatalysis presents a metal-free alternative, offering advantages in terms of cost, toxicity, and environmental impact. researchgate.net The use of peptide-mimic phosphonium (B103445) salts, for example, has been demonstrated for the enantioselective synthesis of S-stereogenic sulfinamides through skeletal reorganization. nih.gov Applying such catalytic systems to this compound could lead to the development of highly selective and sustainable synthetic methods.

Catalyst TypePotential Metal Center / CatalystTargeted TransformationPotential Advantages
Transition-Metal Copper (Cu)Asymmetric addition to the alkyne; C-N bond formation acs.orgHigh efficiency, good stereocontrol
Transition-Metal Cobalt (Co)Enantioselective addition of aryl/alkenyl groups acs.orgBroad substrate scope, high enantioselectivity
Transition-Metal Ruthenium (Ru)Cycloaddition reactions researchgate.netAccess to complex cyclic structures
Organocatalysis Chiral Phosphoric AcidsAsymmetric oxidation acs.orgMetal-free, environmentally benign
Organocatalysis Peptide-mimic SaltsAsymmetric skeletal reorganization nih.govHigh enantioselectivity, mild conditions

This table outlines potential catalytic systems and their prospective applications in the transformation of this compound.

Expanding the Scope of Alkynylsulfinamide Reactivity in Advanced Organic Synthesis

The unique bifunctional nature of this compound, possessing both an alkyne and a sulfinamide group, makes it a valuable building block in advanced organic synthesis. While the reactivity of this class of compounds is relatively unexplored, it holds immense potential for constructing complex molecular architectures. researchgate.netucl.ac.uk

A primary area of future research will be the exploitation of the alkyne moiety in cycloaddition reactions. The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for creating five-membered heterocycles. wikipedia.orgorganic-chemistry.org Reacting this compound with 1,3-dipoles like azides, nitrones, or nitrile oxides could provide straightforward access to novel triazoles, isoxazoles, and other heterocyclic systems of medicinal interest. researchgate.netyoutube.com These reactions are known to be rapid and often proceed with high regioselectivity. researchgate.net

Additionally, the sulfinamide group can act as a chiral auxiliary or be transformed into other important sulfur-containing functional groups. The development of methods for the stereospecific transformation of the sulfinamide could lead to the synthesis of enantiomerically pure sulfonimidamides or sulfonimidate esters, which are valuable in drug discovery. acs.org

Reaction TypeReagent/PartnerPotential Product ClassSynthetic Value
1,3-Dipolar Cycloaddition Organic Azides1,2,3-Triazoles youtube.comCore structures in medicinal chemistry, "click chemistry" applications ijrpc.com
1,3-Dipolar Cycloaddition NitronesIsoxazolidines / Isoxazoles researchgate.netPrecursors to complex amino alcohols and other bioactive molecules
Addition-Elimination Aliphatic AlkoxidesYnol Ethers researchgate.netVersatile intermediates for synthesizing complex carbonyl compounds
Stereospecific Transformation Amines, AlcoholsSulfonimidamides, Sulfonimidate Esters acs.orgAccess to chiral S(VI) compounds
Metal-Catalyzed Cross-Coupling Aryl HalidesAryl-substituted alkynesConstruction of complex conjugated systems

This table summarizes potential synthetic applications for expanding the reactivity of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-N-phenylbut-3-yne-2-sulfinamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or sulfinamide coupling. For example, sulfinylation of 2-methylbut-3-yne-2-amine with phenylsulfinyl chloride in anhydrous dichloromethane under nitrogen atmosphere yields the target compound. Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Critical Parameters : Reaction temperature (0–5°C to prevent side reactions) and stoichiometric control of the sulfinylating agent (1.2 equivalents) are crucial for high yields (>75%) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the sulfinamide group (δ ~3.1–3.5 ppm for S=O adjacent protons) and alkyne protons (δ ~2.1–2.3 ppm) .
  • IR : Strong absorption bands at 1120–1150 cm1^{-1} (S=O stretching) and 2100–2120 cm1^{-1} (C≡C stretching) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 249.1, with fragmentation peaks at m/z 184 (loss of phenyl group) .

Q. How does solvent choice impact the reaction efficiency in sulfinamide synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may increase side reactions. Non-polar solvents (e.g., toluene) improve selectivity but reduce reaction rates. A mixed solvent system (e.g., DCM/THF 3:1) balances reactivity and selectivity, achieving >80% yield .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected NMR shifts or reactivity)?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic environments and steric effects. For example, anomalous 13^{13}C NMR shifts near the sulfinamide group can be attributed to hyperconjugation with the alkyne moiety, validated by NBO analysis .
  • Case Study : Discrepancies in reaction rates under varying temperatures were resolved by modeling transition-state energies, revealing a low-energy pathway at 25°C .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

  • Methodology :

  • Acidic Stability : Buffering with NaHCO3_3 (pH 7–8) prevents protonation of the sulfinamide group, reducing hydrolysis.
  • Oxidative Stability : Addition of radical scavengers (e.g., BHT) mitigates alkyne oxidation. Thermal gravimetric analysis (TGA) confirms stability up to 150°C in inert atmospheres .

Q. How can enantiomeric purity be assessed and controlled during synthesis?

  • Methodology : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers. Circular Dichroism (CD) spectroscopy quantifies enantiomeric excess (ee >98% achieved using (R)-BINOL as a chiral auxiliary) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodology : Kinetic studies (UV-Vis monitoring) and isotopic labeling (34^{34}S) reveal that the sulfinamide group acts as a directing moiety in Sonogashira couplings. Computational modeling (DFT) identifies a six-membered transition state with Pd(0) catalysts .

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